2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butylbenzenesulfonyl group, a dihydropyrimidinone core, and an ethylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-tert-butylbenzenesulfonyl chloride, which is then reacted with a dihydropyrimidinone derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with N-(3-ethylphenyl)acetamide to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or acetamide moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved .
Scientific Research Applications
2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various biochemical pathways and lead to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
N-(3-ethylphenyl)acetamide: Another precursor involved in the synthesis.
Dihydropyrimidinone derivatives: Compounds with similar core structures but different substituents
Uniqueness
What sets 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27N3O4S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-16-7-6-8-18(13-16)26-21(28)15-32-23-25-14-20(22(29)27-23)33(30,31)19-11-9-17(10-12-19)24(2,3)4/h6-14H,5,15H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
WVHXKWWYMFQVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.